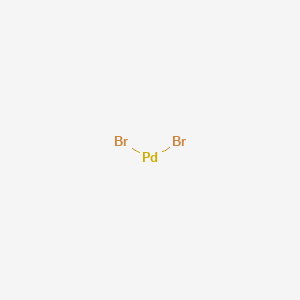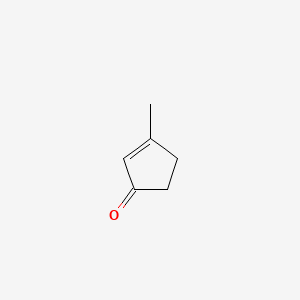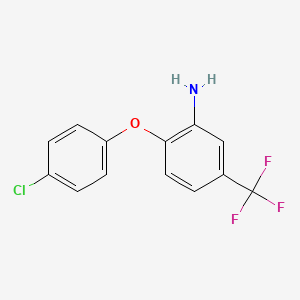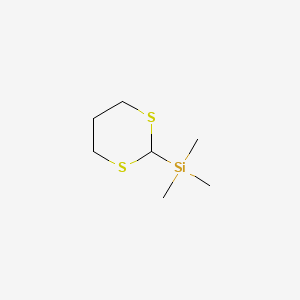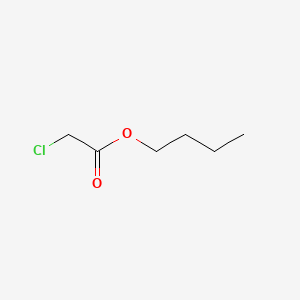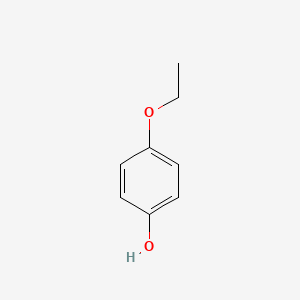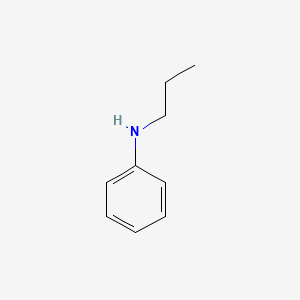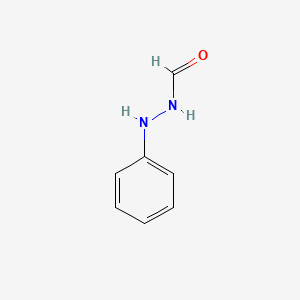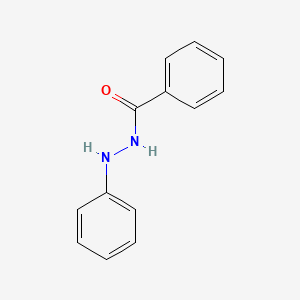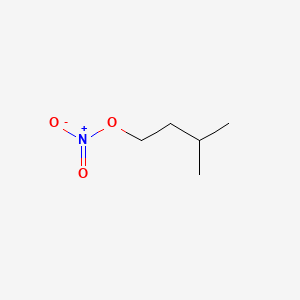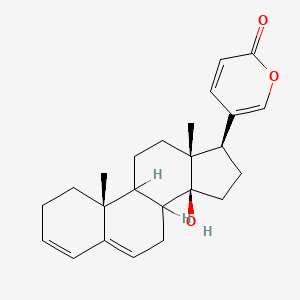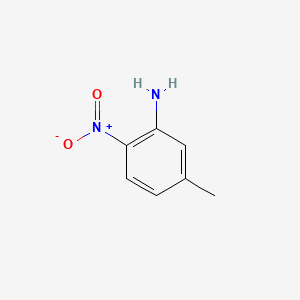![molecular formula C9H8F3NO B1293855 [3-(trifluoromethyl)phenyl]acetamide CAS No. 22902-93-8](/img/structure/B1293855.png)
[3-(trifluoromethyl)phenyl]acetamide
Overview
Description
[3-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C9H8F3NO. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-(trifluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-(Trifluoromethyl)aniline+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts and optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and other advanced technologies can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: [3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of trifluoromethylbenzoic acid.
Reduction: Formation of trifluoromethylphenylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of [3-(trifluoromethyl)phenyl]acetamide is primarily related to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its potential pharmaceutical applications, as it can influence the compound’s bioavailability and efficacy. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
- (4-(Trifluoromethyl)phenyl)acetamide
- (2-(Trifluoromethyl)phenyl)acetamide
- (3-(Trifluoromethyl)phenyl)propionamide
Comparison: [3-(trifluoromethyl)phenyl]acetamide is unique due to the position of the trifluoromethyl group on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct and valuable compound for various applications .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14/h1-4H,5H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXORDBZLZWAHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177445 | |
| Record name | (3-(Trifluoromethyl)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22902-93-8 | |
| Record name | 3-(Trifluoromethyl)benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22902-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-(Trifluoromethyl)phenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022902938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-(Trifluoromethyl)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(trifluoromethyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(Trifluoromethyl)benzeneacetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBE7B4MJR2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the metabolism of (3-(Trifluoromethyl)phenyl)acetamide?
A1: Research indicates that the yeast culture Rhodotorula mucilaginosa can metabolize (3-(Trifluoromethyl)phenyl)acetamide. It transforms the compound into three metabolites: 4-nitro-3-(trifluoromethyl)aniline, 2-methyl-N-[4-amino-3-(trifloromethyl)phenyl]propanamide, and N-[4-amino-3-(trifluoromethyl)phenyl]acetamide. [] You can find the paper detailing this metabolic pathway here: .
Q2: Has (3-(Trifluoromethyl)phenyl)acetamide been incorporated into larger molecules with biological activity?
A2: Yes, researchers have successfully incorporated (3-(Trifluoromethyl)phenyl)acetamide as a key structural motif in developing various compounds. For example, it serves as a starting point for synthesizing ligands used in the development of SPECT imaging agents targeting the androgen receptor, particularly for prostate cancer research. [] Additionally, derivatives containing this structure have been explored as potential antimicrobial agents. []
Q3: How does the presence of the trifluoromethyl group influence the properties of compounds containing (3-(Trifluoromethyl)phenyl)acetamide?
A3: The trifluoromethyl group is known for its electron-withdrawing nature and steric bulk. In the context of (3-(Trifluoromethyl)phenyl)acetamide derivatives, these properties likely contribute to:
Q4: Are there any studies exploring the use of (3-(Trifluoromethyl)phenyl)acetamide in the context of Hepatitis C Virus (HCV)?
A4: Yes, computational studies have investigated the potential of (3-(Trifluoromethyl)phenyl)acetamide derivatives as HCV inhibitors. Specifically, a compound named "mms02387687," containing the (3-(Trifluoromethyl)phenyl)acetamide moiety, showed promising interactions with the HCV envelope glycoprotein E2 in silico, suggesting it could be a starting point for developing novel anti-HCV therapies. []
Q5: Can you provide an example of how the structure of (3-(Trifluoromethyl)phenyl)acetamide has been modified to generate novel compounds with potential therapeutic applications?
A5: Researchers have synthesized a series of 1,3-benzothiazole derivatives, using (3-(Trifluoromethyl)phenyl)acetamide as a starting point, to develop selective pan-RAF kinase inhibitors. One notable compound, TAK-632, demonstrated potent inhibition of RAF kinases, both in vitro and in vivo, suggesting its potential as an anti-cancer therapeutic, particularly against melanomas. [] The study highlights how strategic modifications to the (3-(Trifluoromethyl)phenyl)acetamide scaffold can lead to compounds with enhanced potency and selectivity towards specific therapeutic targets.
Q6: Are there any reported X-ray powder diffraction data available for compounds related to (3-(Trifluoromethyl)phenyl)acetamide?
A6: Yes, 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl] acetamide, a compound structurally related to (3-(Trifluoromethyl)phenyl)acetamide, has been characterized using X-ray powder diffraction. This data provides valuable insights into the compound's solid-state properties, which can be crucial for formulation development and other pharmaceutical applications. []
Q7: Have any studies explored the potential for (3-(Trifluoromethyl)phenyl)acetamide or its derivatives to act as chemokine receptor antagonists?
A7: Yes, researchers have investigated several (3-(Trifluoromethyl)phenyl)acetamide derivatives, notably N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (NBI-74330), for their activity against the CXC chemokine receptor 3 (CXCR3). NBI-74330 exhibited potent and selective antagonism of CXCR3, highlighting the potential of this class of compounds for treating inflammatory diseases where CXCR3 plays a crucial role. [, ]
Q8: What analytical techniques are commonly used to characterize and quantify (3-(Trifluoromethyl)phenyl)acetamide and its derivatives?
A8: Researchers commonly employ various spectroscopic and analytical techniques to characterize (3-(Trifluoromethyl)phenyl)acetamide and its derivatives. These techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is crucial for structural elucidation, providing information about the compound's carbon and hydrogen framework, as well as the presence of the trifluoromethyl group. []
- X-ray Powder Diffraction (XRPD): This technique offers insights into the solid-state properties of the compound, including crystallinity and polymorphism, which are essential for formulation development. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


